Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate
Description
Properties
Molecular Formula |
C15H20FNO4 |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-dioxolan-2-yl)ethylamino]-2-(4-fluorophenyl)acetate |
InChI |
InChI=1S/C15H20FNO4/c1-2-19-15(18)14(11-3-5-12(16)6-4-11)17-8-7-13-20-9-10-21-13/h3-6,13-14,17H,2,7-10H2,1H3 |
InChI Key |
NLSAZFFCVWVITM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)NCCC2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Initial Cyclization for Dioxolane Intermediate
The dioxolane ring is typically synthesized via acid-catalyzed cyclization of 1,2-ethanediol with aldehydes or ketones. For this compound, 2-(4-fluorophenyl)acetaldehyde is reacted with 1,2-ethanediol in the presence of -toluenesulfonic acid (-TSA)$$ under refluxing toluene.
Reaction Conditions :
Aminoethyl Side Chain Introduction
The dioxolane intermediate undergoes nucleophilic substitution with ethylenediamine derivatives. A patented method uses and 4-fluoroaniline in dimethylformamide (DMF) at 60°C:
Optimization Notes :
Ethyl Acetate Backbone Installation
Esterification of the carboxylic acid precursor is achieved using ethanol and -dicyclohexylcarbodiimide (DCC) as a coupling agent:
Critical Parameters :
One-Pot Variants
Recent patents describe a one-pot method combining dioxolane formation, amination, and esterification using microwave-assisted heating:
Advantages :
-
Reduced reaction time from 12 hours to 20 minutes.
-
Higher purity (98.5% by HPLC) due to minimized side reactions.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the dioxolane ring, potentially opening it to form diols.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Structural Analogues with 1,3-Dioxolane Moieties
Key Observations :
- The 1,3-dioxolane ring enhances stability and hydrophilicity in all three compounds.
Fluorophenyl-Containing Analogues
Key Observations :
Amino-Acetate Derivatives with Heterocycles
Key Observations :
Key Observations :
- High-yield ketalization methods (e.g., for Fructone) could inspire optimization of the target compound’s synthesis.
- Lack of yield data for the target compound suggests further process development is needed.
Biological Activity
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . Its structure features a dioxolane ring and a fluorophenyl group, which are significant for its biological properties. The synthesis typically involves the reaction of ethyl acetate with an amine derivative in the presence of suitable catalysts or reagents.
Synthesis Pathway
- Starting Materials : Ethyl acetate, 1,3-dioxolane derivative, and a fluorinated phenyl amine.
- Reagents : Acidic or basic catalysts may be employed to facilitate the reaction.
- Process : The reaction is carried out under controlled temperature and pressure conditions to optimize yield.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing dioxolane rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Properties
Studies have demonstrated that certain dioxolane derivatives exhibit anticancer activity. For example, compounds with structural similarities have been tested against cancer cell lines such as HCT-116 and MCF-7, showing promising results with IC50 values in the low micromolar range. This indicates potential for further development as anticancer agents.
Neurological Effects
Some derivatives of dioxolane compounds have been investigated for their anticonvulsant properties. The presence of an amino group in this compound could enhance its ability to modulate neurotransmitter systems, thereby providing therapeutic effects for neurological disorders.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Varies | |
| Anticancer | HCT-116 | 1.9 µg/mL | |
| MCF-7 | 2.3 µg/mL | ||
| Anticonvulsant | Animal Models | Not specified |
Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of dioxolane-containing compounds. The findings revealed that specific analogs exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise.
Case Study 3: Neurological Assessment
Research conducted on the anticonvulsant effects of similar compounds involved administering them to rodent models. The results showed a marked decrease in seizure frequency and duration, indicating that structural modifications could lead to effective treatments for epilepsy.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate, and how do reaction conditions influence yield?
The compound is synthesized via condensation of 2-(1,3-dioxolan-2-yl)ethylamine (I) with ethyl 2-bromo-2-(4-fluorophenyl)acetate (II) in acetonitrile using triethylamine as a base, yielding intermediate (III) . Subsequent acylation with isobutyryl chloride (IV) under dichloromethane/triethylamine conditions produces the final product. Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to achieving yields >75% and minimizing side products like unreacted intermediates or hydrolysis byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Key techniques include:
- 1H NMR spectroscopy for verifying amine and ester functional groups (e.g., δ1.33 ppm for CH3 in ethyl groups, δ7.03–7.40 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M + H]+ at m/z 262.0500) .
- HPLC with UV detection for purity assessment, particularly to detect residual starting materials or hydrolysis products .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent hydrolysis of the ester or dioxolane moieties. Long-term stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?
The compound’s stereocenter at the acetamide position requires chiral resolution via:
- Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer. Contradictions in literature regarding enantiomer activity necessitate rigorous optical rotation and circular dichroism (CD) validation .
Q. What structural features contribute to its biological activity, and how can SAR studies be designed to validate these?
The 4-fluorophenyl group enhances lipophilicity and target binding, while the dioxolane moiety improves metabolic stability. Structure-Activity Relationship (SAR) studies should:
- Synthesize analogs with halogen substitutions (e.g., Cl, Br) on the phenyl ring.
- Replace the dioxolane group with other cyclic ethers (e.g., tetrahydrofuran).
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like protein tyrosine phosphatase 1B (PTP1B), as seen in X-ray co-crystal structures (PDB: 4I8N) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Standardizing assays across multiple cell lines (e.g., HepG2, HEK293) and replicating under identical conditions.
- Performing dose-response curves (IC50) with controls for off-target effects.
- Validating enzyme inhibition via orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Q. What methodologies are recommended for studying its metabolic stability and toxicity in preclinical models?
- In vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation.
- Ames test for mutagenicity and hERG channel inhibition assays for cardiac toxicity.
- In vivo pharmacokinetics in rodents (e.g., Cmax, t1/2) with LC-MS/MS quantification. Note: This compound is not FDA-approved, and in vivo studies must comply with ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
